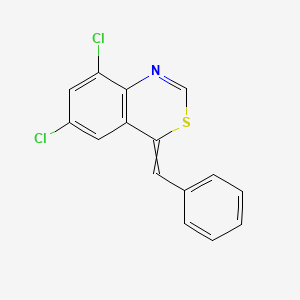![molecular formula C15H19N3S B12604470 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine CAS No. 914675-08-4](/img/structure/B12604470.png)
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a pyrazole ring containing a methylsulfanyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidin umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine palladiumkatalysierte Kreuzkupplungsreaktion zwischen einem Arylhalogenid und einer Organoboranverbindung . Dieses Verfahren ist aufgrund seiner milden Reaktionsbedingungen und hohen Toleranz gegenüber funktionellen Gruppen beliebt.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann die großtechnische Anwendung der Suzuki-Miyaura-Kupplungsreaktion umfassen, wobei automatisierte Reaktoren und kontinuierliche Fließsysteme eingesetzt werden, um die Effizienz und Ausbeute zu steigern. Die Verwendung von hochreinen Reagenzien und die strenge Kontrolle der Reaktionsparameter sind entscheidend, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methylsulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Der Pyrazolring kann unter Hydrierungsbedingungen mit Katalysatoren wie Palladium auf Kohlenstoff reduziert werden.
Substitution: Der Phenylring kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff.
Substitution: Salpetersäure für die Nitrierung, Halogene (z. B. Brom) für die Halogenierung.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxid- oder Sulfon-Derivate.
Reduktion: Reduzierte Pyrazol-Derivate.
Substitution: Nitrierte oder halogenierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird auf sein Potenzial als bioaktive Verbindung in verschiedenen biologischen Assays untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Pyrazolring ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren, was deren Aktivität möglicherweise hemmt oder moduliert. Die Methylsulfanyl-Gruppe kann die Bindungsaffinität und Spezifität der Verbindung gegenüber ihren Zielstrukturen verstärken .
Ähnliche Verbindungen:
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperazinhydrochlorid: Ähnlicher Aufbau, aber mit einem Piperazinring anstelle von Piperidin.
1-(4-Methoxyphenyl)-3-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-carbaldehyd: Ähnlicher Pyrazol- und Phenylsubstitution, aber mit einer Methoxygruppe anstelle von Piperidin.
Eindeutigkeit: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein des Piperidinrings erhöht sein Potenzial als Pharmakophor in der medizinischen Chemie .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Wirkmechanismus
The mechanism of action of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperazine hydrochloride: Similar structure but with a piperazine ring instead of piperidine.
1-(4-Methoxyphenyl)-3-[4-(Methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde: Similar pyrazole and phenyl substitution but with a methoxy group instead of piperidine.
Uniqueness: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore in medicinal chemistry .
Eigenschaften
CAS-Nummer |
914675-08-4 |
|---|---|
Molekularformel |
C15H19N3S |
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
1-[4-(3-methylsulfanyl-1H-pyrazol-5-yl)phenyl]piperidine |
InChI |
InChI=1S/C15H19N3S/c1-19-15-11-14(16-17-15)12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) |
InChI-Schlüssel |
JVJHDCZVCHNQAI-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NNC(=C1)C2=CC=C(C=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12604387.png)
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)

![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
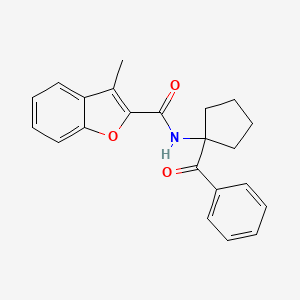
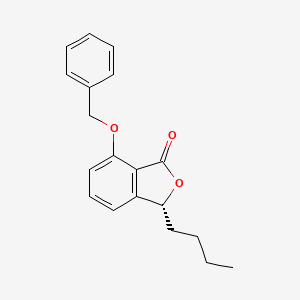

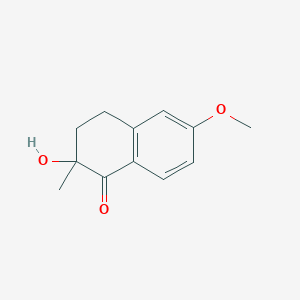

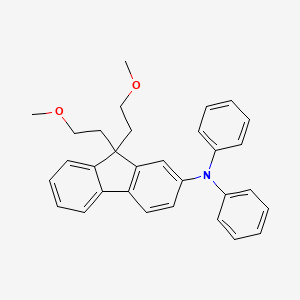
boranyl](/img/structure/B12604474.png)
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
